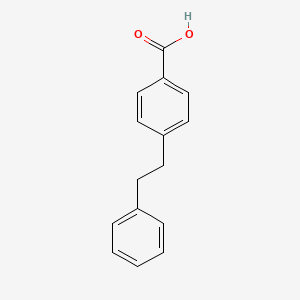

4-(2-Phenylethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSJVEWVYWNEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307498 | |

| Record name | 4-(2-Phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785-79-5 | |

| Record name | 4-(2-Phenylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Phenylethyl Benzoic Acid

Established Reaction Pathways

Traditional syntheses of 4-(2-Phenylethyl)benzoic acid typically follow multi-step sequences. These pathways often involve the initial formation of a related unsaturated precursor, which is subsequently reduced to the final saturated product. Alternatively, modern cross-coupling reactions provide a more direct method for constructing the core carbon skeleton.

Multi-Step Synthesis Strategies from Precursors

A prevalent and well-documented strategy involves a two-step process: the formation of an unsaturated analogue, 4-(2-phenylethenyl)benzoic acid (also known as 4-stilbenecarboxylic acid), followed by its selective reduction.

Step 1: Synthesis of the Unsaturated Precursor: The intermediate, 4-(2-phenylethenyl)benzoic acid, can be synthesized using several established olefination reactions. The Heck reaction is a powerful method, involving the palladium-catalyzed coupling of a 4-halobenzoic acid, such as 4-iodobenzoic acid or 4-bromobenzoic acid, with styrene. Another common approach is the Wittig reaction, where a phosphorus ylide, generated from 4-carboxybenzyltriphenylphosphonium bromide, reacts with benzaldehyde (B42025) to form the carbon-carbon double bond.

Step 2: Reduction to this compound: The crucial final step is the selective hydrogenation of the ethenyl (-CH=CH-) double bond of the precursor to an ethyl (-CH₂-CH₂-) single bond. This transformation is typically accomplished through catalytic hydrogenation, a process that requires careful selection of catalysts and conditions to avoid the undesired reduction of the aromatic rings or the carboxylic acid functional group. researchgate.netcabidigitallibrary.org

An alternative established pathway utilizes palladium-catalyzed cross-coupling reactions, which can form the C-C bond between the phenylethyl and benzoic acid moieties more directly. The Suzuki coupling, for instance, is a versatile method for this purpose. wikipedia.org This reaction would involve coupling a (2-phenylethyl)boronic acid with a 4-halobenzoic acid in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Conventional Reagents and Catalytic Systems

The successful execution of these synthetic pathways relies on specific reagents and catalytic systems. Each reaction type has a set of conventional components that have been proven effective.

For the synthesis involving the unsaturated precursor, the Heck reaction typically employs a palladium catalyst and a base. The subsequent hydrogenation step uses a heterogeneous catalyst to facilitate the addition of hydrogen.

| Reaction Step | Component Type | Examples | Role |

|---|---|---|---|

| Heck Reaction | Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |

| Base | NEt₃, K₂CO₃ | Neutralizes the HX byproduct | |

| Solvent | DMF, DMAc | Reaction medium | |

| Catalytic Hydrogenation | Catalyst | Palladium on Carbon (Pd/C) | Facilitates H₂ addition to the double bond |

| Hydrogen Source | Hydrogen Gas (H₂) | Reducing agent |

For the more direct Suzuki coupling pathway, a different set of palladium catalysts and reagents is utilized, with conditions often adaptable to various substrates.

| Component Type | Examples | Role |

|---|---|---|

| Reactant 1 | 4-Bromobenzoic acid | Aryl halide source |

| Reactant 2 | (2-Phenylethyl)boronic acid | Organoboron source |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling reaction |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene (B28343), Dioxane, Water/Organic Mixtures | Reaction medium |

Advanced and Optimized Synthetic Approaches

Research in organic synthesis continually strives for methodologies that are more efficient, sustainable, and selective. These efforts have led to significant advancements in the synthesis of compounds like this compound.

Milder Reaction Conditions and Catalyst Development

Significant progress has been made in developing highly active palladium catalysts for cross-coupling reactions, enabling them to proceed under much milder conditions. For Suzuki couplings, the development of advanced organophosphine ligands, such as SPhos, has allowed reactions to be conducted at room temperature, a considerable improvement over the elevated temperatures often required by traditional systems. organic-chemistry.org Furthermore, specialized catalysts have been designed that exhibit high activity with very low catalyst loadings, increasing the economic and environmental viability of the synthesis. organic-chemistry.org In some cases, reactions can be performed in neat water under aerobic conditions, simplifying the process and avoiding the need for inert atmospheres. rsc.org

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. A key development in this area is the use of water as a solvent for chemical reactions, which drastically reduces the environmental impact associated with volatile organic compounds (VOCs). rsc.org The Suzuki-Miyaura coupling of 4-bromobenzoic acid with arylboronic acids has been successfully demonstrated in aqueous media, showcasing a greener alternative for constructing the biaryl framework that could be adapted for this synthesis. rsc.orgrsc.org

Another green chemistry consideration is the use of heterogeneous catalysts, such as Palladium on Carbon (Pd/C) for hydrogenation steps. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, minimizing waste and conserving the precious metal catalyst. tcichemicals.com The potential application of continuous flow reactors for hydrogenation offers enhanced safety and control over highly exothermic reactions, aligning with green engineering principles.

Strategies for Improved Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical synthesis. In the context of this compound, this is particularly relevant in the hydrogenation of the unsaturated precursor.

Chemoselectivity in Hydrogenation: The primary challenge is the selective reduction of the aliphatic C=C double bond without affecting the two aromatic rings or the carboxylic acid group. Palladium on carbon (Pd/C) is a well-regarded catalyst for this specific transformation under mild hydrogen pressure and temperature. researchgate.net Other catalysts, such as those based on Ruthenium (Ru), can be less selective, potentially leading to the reduction of the aromatic ring or the carboxylic acid itself, depending on the reaction conditions. researchgate.netcabidigitallibrary.org Therefore, the judicious choice of catalyst is critical for ensuring the desired product is formed with high selectivity.

Optimizing Coupling Reactions: In Suzuki coupling reactions, yield can be enhanced through several strategies. The use of host-guest chemistry, where a cyclodextrin (B1172386) encapsulates the catalyst, has been shown to improve the solubility and stability of the catalyst in aqueous media, leading to significantly faster reaction rates and higher yields. rsc.org Additionally, the systematic optimization of multiple reaction parameters—such as temperature, catalyst loading, and base concentration—using Design of Experiments (DoE) methodologies can uncover synergistic effects and identify the true optimal conditions more efficiently than traditional one-factor-at-a-time approaches. covasyn.com

Purification Techniques for Synthetic Products

The final stage in the synthesis of this compound involves the purification of the crude product to remove unreacted starting materials, byproducts, and other impurities. The selection of an appropriate purification strategy is critical to obtaining the compound at the desired level of purity. Common techniques employed for the purification of solid organic compounds like this compound include recrystallization and various forms of chromatography.

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. ma.eduscribd.com The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the surrounding liquid (mother liquor). ma.eduma.edu

The ideal solvent for recrystallizing a particular compound should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. scribd.com For benzoic acid and its derivatives, various solvents have been shown to be effective. While hot water is a common and effective solvent for the recrystallization of benzoic acid itself, organic solvents are often employed for its derivatives. ma.edugoogle.comyoutube.com For instance, in the synthesis of structurally similar compounds, solvents such as acetonitrile (B52724) and benzene (B151609) have been successfully used for recrystallization. nih.govgoogle.com

The general procedure for recrystallization involves the following steps:

Solvent Selection : Choosing an appropriate solvent in which this compound is highly soluble when hot and poorly soluble when cold.

Dissolution : Dissolving the crude solid in a minimum amount of the chosen hot solvent to form a saturated solution. ohaus.com

Hot Filtration : If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization : The hot, clear solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. ma.edu If crystallization does not occur, it can sometimes be induced by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal. ma.edu

Isolation of Crystals : The formed crystals are collected by vacuum filtration, separating them from the mother liquor. ohaus.comumass.edu

Washing and Drying : The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove residual solvent. youtube.com

The effectiveness of the purification is often assessed by measuring the melting point of the recrystallized product and comparing it to the literature value; a sharp melting point close to the known value is indicative of high purity.

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC, TLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. rsc.org

Column Chromatography

Column chromatography is a preparative technique used to purify individual chemical compounds from a mixture. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a glass column packed with silica gel.

An organic solvent or a mixture of solvents, known as the eluent or mobile phase, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. By collecting fractions of the eluent as it exits the column, the separated compounds can be isolated. This technique was successfully used in the purification of the related compound 4-[(2-phenylethyl)amino]benzoic acid, where the crude product was purified by silica gel column chromatography. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. rsc.org A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel.

A small spot of the solution of the compound is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample move up at different rates. The separation is based on the same principles as column chromatography. The distance traveled by a compound relative to the solvent front is known as the Retention Factor (Rf) and can be used to help identify compounds. rsc.org For benzoic acid derivatives, a common mobile phase might consist of dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381). rsc.orgorgsyn.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. It is a highly improved form of column chromatography where the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure.

For the analysis of benzoic acid and its derivatives, reversed-phase HPLC is the most common method. epa.govhelixchrom.com In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent, such as a mixture of water and acetonitrile or methanol (B129727). sielc.comupb.ro An acid, like formic acid or phosphoric acid, is often added to the mobile phase to ensure that the carboxylic acid group remains protonated, leading to better peak shape and retention. sielc.com Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. epa.gov

Below is a table summarizing typical HPLC conditions for the analysis of benzoic acid derivatives.

| Parameter | Description |

| Column | Reversed-phase, such as C18 |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (often with an acidic modifier like formic or phosphoric acid) sielc.com |

| Detector | UV Detector (e.g., at 280 nm) epa.gov |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Spectroscopic and Structural Elucidation of 4 2 Phenylethyl Benzoic Acid

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The FT-IR spectrum of 4-(2-phenylethyl)benzoic acid is characterized by distinct peaks corresponding to its carboxylic acid, aromatic, and aliphatic components.

The most prominent feature is the very broad absorption band associated with the O-H stretching of the carboxylic acid group, typically observed between 2500 and 3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid dimers. The sharp and intense peak for the carbonyl (C=O) stretch is expected around 1680-1710 cm⁻¹, a range characteristic of aromatic carboxylic acids.

Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl bridge (-CH₂-CH₂) are found just below 3000 cm⁻¹. The presence of two substituted benzene (B151609) rings gives rise to characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Bending vibrations for C-H bonds and other skeletal vibrations provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

Expected FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~3100-3000 | Medium, Sharp | C-H Stretch | Aromatic |

| ~2960-2850 | Medium, Sharp | C-H Stretch | Aliphatic (-CH₂-CH₂) |

| ~1710-1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1610, 1580, 1500 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend | Aliphatic (-CH₂) |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid |

| ~920 | Broad, Medium | O-H Bend | Carboxylic Acid |

| ~850 | Strong | C-H Bend (oop) | 1,4-disubstituted ring |

Note: This table represents predicted values based on the analysis of functional groups. Actual experimental values may vary slightly.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that result in a change in polarizability are Raman active. Non-polar bonds, such as the C=C bonds in aromatic rings and the C-C backbone, often produce strong Raman signals.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic rings is expected to produce strong bands around 1600 cm⁻¹. The C=O stretch of the carboxylic acid is typically weaker in Raman than in IR. The aliphatic -CH₂-CH₂- bridge will show characteristic C-H stretching and bending modes. The distinct substitution patterns of the two aromatic rings (monosubstituted and 1,4-disubstituted) can also be differentiated by their respective ring breathing modes.

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretch | Aromatic Rings |

| ~2930 | Medium | Aliphatic C-H Stretch | Aliphatic (-CH₂-CH₂) |

| ~1610 | Very Strong | Aromatic C=C Stretch | Aromatic Rings |

| ~1200 | Medium | Aromatic C-H in-plane bend | Aromatic Rings |

| ~1000 | Strong | Ring Breathing Mode | Monosubstituted Ring |

Note: This table represents predicted values. Raman intensities are relative and depend on the specific molecular vibration's polarizability change.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum can be divided into aromatic and aliphatic regions.

The carboxylic acid proton (-COOH) is highly deshielded and appears as a broad singlet far downfield, typically above 12 ppm. The aromatic protons on the benzoic acid ring, being adjacent to the electron-withdrawing carboxylic group, are deshielded and appear as two doublets around 7.9-8.1 ppm and 7.3-7.5 ppm, characteristic of a 1,4-disubstituted pattern. The five protons of the terminal phenyl group are less deshielded and will appear as a multiplet in the 7.1-7.3 ppm range.

The ethyl bridge protons (-CH₂-CH₂-) will appear as two triplets in the aliphatic region (around 3.0 ppm). Each -CH₂- group splits the signal of the other into a triplet due to coupling (n+1 rule, where n=2).

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~8.05 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~7.40 | Doublet | 2H | Aromatic H (ortho to ethyl) |

| ~7.30-7.15 | Multiplet | 5H | Phenyl Group Protons |

| ~3.05 | Triplet | 2H | -CH₂- (adjacent to benzoic ring) |

Note: Predicted values. Actual shifts and multiplicities can be influenced by the solvent and spectrometer frequency.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon skeleton.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 172 ppm. The aromatic carbons resonate between 125 and 150 ppm. The quaternary carbons (to which the -COOH and ethyl groups are attached) can be distinguished from the protonated carbons. The two aliphatic carbons of the ethyl bridge will appear in the upfield region, typically between 35 and 40 ppm. Due to symmetry in the 1,4-disubstituted ring, it will show four distinct carbon signals, while the monosubstituted ring will also show four signals (with two pairs of carbons being equivalent).

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~172.5 | C=O (Carboxylic Acid) |

| ~148.0 | Quaternary C (Benzoic ring, attached to ethyl) |

| ~141.5 | Quaternary C (Phenyl ring, attached to ethyl) |

| ~130.5 | Aromatic CH (ortho to -COOH) |

| ~129.5 | Aromatic CH (ortho to ethyl on benzoic ring) |

| ~129.0 | Quaternary C (Benzoic ring, attached to -COOH) |

| ~128.8 | Aromatic CH (Phenyl ring) |

| ~128.6 | Aromatic CH (Phenyl ring) |

| ~126.5 | Aromatic CH (para-C of Phenyl ring) |

| ~38.0 | -CH₂- (adjacent to benzoic ring) |

Note: This table represents predicted chemical shifts. DEPT experiments would be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.

While 1D NMR provides fundamental structural information, advanced techniques are used for unambiguous assignment and confirmation.

2D NMR: For this compound, 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A clear cross-peak between the two triplets of the -CH₂-CH₂- bridge would definitively confirm their connectivity. It would also show correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to assign each proton signal to its corresponding carbon signal, for example, linking the aromatic proton signals (~7.1-8.1 ppm) to their respective carbon signals (~126-131 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting different parts of the molecule. For instance, it would show a correlation from the protons of the -CH₂- group adjacent to the benzoic ring to the quaternary carbon of that ring, confirming the attachment point of the phenylethyl side chain.

Solid-State NMR: If the compound is analyzed in its solid, crystalline form, solid-state NMR (ssNMR) would be employed. This technique provides information about the molecular structure and packing in the solid state, which can differ from the solution state due to intermolecular interactions like hydrogen bonding and π-stacking. It can reveal information about polymorphism, crystallinity, and molecular dynamics in the solid phase.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₅H₁₄O₂, giving it a calculated molecular weight of approximately 226.27 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which corresponds to the molecular weight of the compound. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For this compound, the fragmentation is expected to occur at the weakest bonds and lead to the formation of the most stable carbocations and radical species. Key fragmentation pathways would likely involve the carboxylic acid group and the ethyl bridge connecting the two phenyl rings.

Plausible Fragmentation Pathways:

Loss of a hydroxyl radical (•OH): The molecular ion can lose a hydroxyl radical to form an acylium ion [M-17]⁺. This is a common fragmentation for carboxylic acids.

Loss of a carboxyl group (•COOH): Cleavage of the bond between the phenyl ring and the carboxyl group can result in the loss of a carboxyl radical, yielding a [M-45]⁺ fragment.

Benzylic Cleavage: The bond between the two carbon atoms of the ethyl linker is a benzylic position. Cleavage at this C-C bond is highly favorable as it leads to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) and a corresponding radical, or a tropylium (B1234903) ion rearrangement. This is a very common fragmentation for compounds containing a phenylethyl moiety.

Formation of a Phenyl Cation: Loss of the entire phenylethyl side chain can lead to the formation of a phenyl cation attached to the carboxylic acid group, which can then lose CO₂. Alternatively, the phenyl cation itself (C₆H₅⁺, m/z 77) can be formed from further fragmentation.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 226 | [C₁₅H₁₄O₂]⁺• | Molecular Ion (M⁺•) | Represents the intact molecule with one electron removed. |

| 209 | [C₁₅H₁₃O]⁺ | [M - •OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 181 | [C₁₄H₁₃]⁺ | [M - •COOH]⁺ | Loss of the carboxyl group. |

| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | Formed by cleavage of the ethyl group, characteristic of benzoic acid derivatives. docbrown.info |

| 91 | [C₇H₇]⁺ | Tropylium ion | Result of benzylic cleavage and rearrangement, a very stable and common fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Indicates the presence of an unsubstituted phenyl ring. docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups).

The structure of this compound contains two primary chromophores: the benzene ring and the benzoic acid system. The presence of π-electrons in the aromatic rings allows for π → π* electronic transitions. cutm.ac.in Saturated compounds with non-bonding electrons can also undergo n → σ* transitions. uzh.ch

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the two aromatic rings. The benzoic acid moiety itself typically shows two main absorption bands: a strong primary band (E-band) around 230 nm and a weaker secondary band (B-band) around 270-280 nm, the latter showing fine structure. researchgate.net The isolated phenylethyl group would show absorptions characteristic of a monosubstituted benzene ring. Because the two aromatic rings are separated by a saturated ethyl linker, they act as independent chromophores. Therefore, the resulting spectrum is likely to be a superposition of the spectra of toluene (B28343) and p-toluic acid, with slight shifts in wavelength and changes in intensity.

Interactive Data Table: Expected Electronic Transitions for this compound

| Approximate λmax | Type of Transition | Chromophore |

| ~230 nm | π → π | Benzoic acid moiety |

| ~275 nm | π → π | Benzoic acid moiety (B-band) |

| ~260-270 nm | π → π* | Phenyl ring (of the phenylethyl group) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and the intermolecular interactions that govern the crystal packing.

Single Crystal Growth Techniques and Optimization for Diffraction Quality

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. For organic molecules like this compound, crystals are typically grown from a solution. A common and effective method is slow evaporation, where the compound is dissolved in a suitable solvent or solvent mixture until saturation, and the solvent is allowed to evaporate slowly over days or weeks. semnan.ac.ir The choice of solvent is critical and is often determined empirically; solvents such as ethanol (B145695), methanol (B129727), acetone, ethyl acetate (B1210297), or mixtures with water or hexane (B92381) could be suitable candidates. rsc.org The process must be slow and undisturbed to allow for the orderly arrangement of molecules into a well-defined crystal lattice.

Determination of Crystal System and Space Group

Once a suitable crystal is obtained and analyzed by X-ray diffraction, the diffraction pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the crystal's symmetry. This information is used to assign the crystal to one of the seven crystal systems (e.g., monoclinic, triclinic, orthorhombic) and a specific space group. The space group describes the complete symmetry of the crystal structure. eurjchem.com For many carboxylic acids, crystallization in a centrosymmetric space group, such as P2₁/c for the monoclinic system, is common. nih.govresearchgate.net

Analysis of Molecular Geometry and Conformation

The crystal structure solution reveals the precise coordinates of each atom, allowing for a detailed analysis of the molecule's geometry. This includes:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Acid-Acid Dimer Formation)

The packing of molecules in the crystal is directed by various non-covalent intermolecular forces. rsc.org For this compound, the most significant of these is hydrogen bonding involving the carboxylic acid group.

Acid-Acid Dimer Formation: Carboxylic acids very commonly form centrosymmetric dimers in the solid state. researchgate.net In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds, creating a characteristic eight-membered ring. This is a highly stable and predictable supramolecular synthon. It is strongly expected that this compound would exhibit this hydrogen-bonding motif. nih.govresearchgate.net

Other potential intermolecular interactions that would stabilize the crystal structure include:

C-H···O interactions: Weaker hydrogen bonds between carbon-hydrogen groups and the oxygen atoms of the carboxyl group.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which can be in a face-to-face or offset arrangement.

C-H···π interactions: Interactions where a C-H bond points towards the electron-rich face of an aromatic ring.

Assessment of Crystal Packing Arrangements and Packing Forces

The arrangement of molecules in a crystal lattice and the intermolecular forces governing this arrangement are fundamental to understanding a compound's physical properties. For aromatic carboxylic acids like this compound, crystal packing is typically dominated by a combination of strong hydrogen bonds and weaker non-covalent interactions.

The most significant packing force is the hydrogen bonding between the carboxylic acid functional groups. Molecules of this type commonly form centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of O—H···O hydrogen bonds. This creates a stable eight-membered ring motif that is a hallmark of carboxylic acid crystal structures.

π-π Stacking: The presence of two aromatic rings (the benzoic acid moiety and the phenyl group) allows for potential π-π stacking interactions. In this arrangement, the electron-rich π systems of parallel aromatic rings attract each other, contributing to the stability of the crystal structure. The geometry of the ethyl linker dictates the feasibility and nature of these stacking interactions.

C—H···π Interactions: Hydrogen atoms attached to the ethyl chain or the aromatic rings can interact with the electron clouds of the phenyl and benzoic acid rings of adjacent molecules, further stabilizing the three-dimensional structure.

The interplay of these forces determines the final, most thermodynamically stable crystal packing arrangement, influencing properties such as melting point, solubility, and crystal morphology.

Crystallographic Data Refinement Methodologies (e.g., SHELX Suite, CrysAlis PRO)

The precise determination of a crystal structure from X-ray diffraction data requires sophisticated software to process the raw data and refine the atomic model. CrysAlisPro and the SHELX suite are standard tools for this purpose. okstate.eduunivie.ac.at

CrysAlisPro is a comprehensive software package often used for controlling the single-crystal X-ray diffractometer during data collection and for initial data processing. rigaku.commext.go.jppan-data.eu Its key functions in the crystallographic workflow include:

Crystal Screening and Unit Cell Determination: It automatically analyzes initial diffraction images to determine the quality of the crystal and calculate the dimensions of the unit cell. rigaku.comrigaku.com

Data Collection Strategy: The software devises an optimal strategy to collect a complete and redundant set of diffraction data, ensuring all unique reflections are measured with sufficient intensity. pan-data.eu

Data Integration and Reduction: After data collection, CrysAlisPro integrates the raw diffraction spots to determine their intensities and applies necessary corrections, such as for absorption effects. rigaku.com

The SHELX suite of programs is the industry standard for solving and refining the crystal structure. okstate.eduunivie.ac.at The process typically involves:

Structure Solution: Using the processed data, programs like SHELXT or SHELXS determine the initial positions of the atoms in the asymmetric unit, providing a preliminary model of the molecule. researchgate.net

Structure Refinement: The core of the process is carried out by SHELXL. okstate.edu This program refines the atomic coordinates, displacement parameters (describing thermal motion), and other structural parameters against the experimental diffraction data using a full-matrix least-squares method. researchgate.netolexsys.org The goal is to minimize the difference between the observed structure factors and those calculated from the model. This iterative process improves the accuracy and precision of the final structure. ccp14.ac.uk

The functions of these software packages are summarized in the table below.

| Software | Primary Function | Key Features |

| CrysAlisPro | Data Collection & Processing | Instrument control, automated crystal screening, data collection strategy, data integration, and absorption correction. rigaku.compan-data.eurigaku.com |

| SHELX Suite | Structure Solution & Refinement | Determination of initial atomic positions (SHELXT) and high-precision refinement of the structural model against diffraction data (SHELXL). okstate.eduunivie.ac.atresearchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. eolss.netchemeurope.com For this compound, the molecular formula is C₁₅H₁₄O₂. nih.gov This formula corresponds to a molecular weight of approximately 226.27 g/mol .

The theoretical elemental composition is calculated based on this formula and the atomic weights of carbon, hydrogen, and oxygen. This theoretical data serves as a benchmark against which experimental results, typically obtained through combustion analysis or mass spectrometry, are compared to confirm the purity and identity of the compound. chemexper.comsmithers.com

The expected elemental composition for C₁₅H₁₄O₂ is detailed in the table below.

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 79.62% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.24% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.14% |

Experimental verification that matches these theoretical percentages confirms the successful synthesis of the target compound. chemexper.com

Chemical Reactivity and Transformation Pathways of 4 2 Phenylethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that readily participates in a variety of well-established chemical reactions, including esterification, amidation, and salt formation.

Esterification Reactions and Ester Derivatives

Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation for modifying the properties of 4-(2-Phenylethyl)benzoic acid. This equilibrium reaction is typically carried out by heating the carboxylic acid with an excess of an alcohol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). tcu.edu The equilibrium can be shifted toward the formation of the ester by removing the water produced during the reaction, often through azeotropic distillation. tcu.edu

Various alcohols can be employed in the esterification of this compound, leading to a wide array of ester derivatives with differing physical and chemical properties. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. The use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, presents a solvent-free and environmentally benign alternative to traditional mineral acids for esterification reactions of substituted benzoic acids. ijstr.org

Table 1: Examples of Esterification Reactions of Benzoic Acid Derivatives This table is illustrative and provides examples of esterification reactions of benzoic acid and its derivatives with various alcohols. The conditions and yields can vary depending on the specific substrates and catalysts used.

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Product |

| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | Ethyl Benzoate |

| Benzoic Acid | Methanol | Modified Montmorillonite K10 | Reflux | Methyl Benzoate |

| 4-Fluoro-3-nitrobenzoic Acid | Butanol | H₂SO₄ | Reflux | Butyl 4-fluoro-3-nitrobenzoate |

Amidation Reactions and Amide Derivatives

Amides are another important class of derivatives that can be synthesized from this compound. This is typically achieved by reacting the carboxylic acid with an amine. Direct reaction of a carboxylic acid and an amine to form an amide is possible but often requires high temperatures. A more common laboratory approach involves the use of a coupling reagent. For instance, 4-bromobenzoic acid has been successfully reacted with (S)-1-phenylethanamine using titanium tetrachloride (TiCl₄) as a coupling reagent to produce the corresponding amide in excellent yield. researchgate.net Similarly, various substituted anilines can react with amino acid esters to form amide derivatives. sphinxsai.com Isocyanates can also react with carboxylic acids to form amides, a reaction that can be facilitated by the use of ionic liquids as the reaction medium. researchgate.net

Table 2: Examples of Amidation Reactions of Benzoic Acid Derivatives This table illustrates common methods for the synthesis of amides from benzoic acid derivatives.

| Carboxylic Acid Derivative | Amine | Coupling Reagent/Catalyst | Product |

| 4-Bromobenzoic Acid | (S)-1-Phenylethanamine | TiCl₄ | (S)-4-Bromo-N-(1-phenylethyl)benzamide |

| Substituted Benzoic Acid | Substituted Aniline (B41778) | - | Substituted N-arylbenzamide |

| Benzoic Acid | Phenyl Isocyanate | Ionic Liquid | Benzanilide |

Salt Formation and Carboxylate Chemistry

As a carboxylic acid, this compound can react with bases to form carboxylate salts. This acid-base reaction is a fundamental property of the carboxylic acid group. In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate through strong O-H···O hydrogen bonds. nih.gov This dimerization is a key feature of their crystal structures. The carboxylate anion, formed upon deprotonation, can act as a nucleophile in various reactions, such as Sₙ2 reactions with alkyl halides to form esters. libretexts.org

Transformations of the Phenylethyl Substituent

The phenylethyl substituent of this compound also offers opportunities for chemical modification, both on the aromatic ring and the ethyl linker.

Aromatic Ring Functionalization (e.g., Halogenation, Nitration, Sulfonation)

The two aromatic rings in this compound can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these reactions are governed by the directing effects of the existing substituents. The carboxylic acid group on one ring is a deactivating, meta-directing group. truman.eduquizlet.com Conversely, the alkyl group (the ethyl bridge) attached to the other phenyl ring is an activating, ortho-, para-directing group.

Nitration: The nitration of benzoic acid, typically carried out with a mixture of concentrated nitric and sulfuric acids, yields primarily 3-nitrobenzoic acid, especially at low temperatures. truman.edu For this compound, nitration would be expected to occur on both rings. The benzoic acid ring would be nitrated at the positions meta to the carboxylic acid group (positions 3 and 5). The phenyl ring of the phenylethyl group would be nitrated at the ortho and para positions. The relative rates of nitration on the two rings would depend on the reaction conditions.

Halogenation and Sulfonation: Similar to nitration, halogenation and sulfonation are classic electrophilic aromatic substitution reactions. The directing effects of the carboxylic acid and phenylethyl groups would similarly influence the position of substitution on the respective aromatic rings.

Alkyl Chain Modifications

The ethyl bridge connecting the two phenyl rings can also be a site for chemical transformation. For instance, benzylic halogenation can occur at the carbon atom adjacent to the phenyl ring. While direct halogenation of the alkyl chain of this compound is not widely reported, processes for the benzylic bromination of alkylbenzoic acid esters using elemental bromine and a sun lamp have been developed. google.com Such a transformation on an ester derivative of this compound could introduce a halogen onto the ethyl chain, providing a handle for further synthetic manipulations.

Oxidation and Reduction Chemistry of the Compound Scaffold

The structural framework of this compound offers distinct sites for both oxidation and reduction. The ethyl bridge, specifically the benzylic methylene (B1212753) group, is a prime target for oxidation, while the carboxylic acid and the aromatic rings are susceptible to reduction under various conditions.

Oxidizing agents can selectively target the ethyl bridge of the this compound molecule. The outcome of the oxidation is highly dependent on the strength of the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to aggressively oxidize alkyl side chains of aromatic rings. In the case of this compound, treatment with hot, alkaline KMnO₄ leads to the cleavage of the ethyl bridge at the benzylic position. This reaction results in the formation of terephthalic acid, as the phenylethyl group is oxidized to a second carboxylic acid function. The other fragment, the phenylacetic acid moiety, would be further oxidized to benzoic acid and ultimately cleaved to smaller fragments under these harsh conditions.

Milder and more selective oxidation can be achieved using other reagents. For instance, catalytic oxidation using hydrogen peroxide (H₂O₂) in the presence of a suitable metal catalyst can lead to the oxidation of the benzylic carbon of the ethyl group to a ketone, yielding 4-(2-oxo-2-phenylethyl)benzoic acid. This transformation requires careful control of reaction conditions to prevent over-oxidation and cleavage of the carbon-carbon bond.

Table 1: Selective Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Solvent | Conditions | Major Product | Yield (%) |

| This compound | KMnO₄ | H₂O, NaOH | Heat | Terephthalic acid | ~75 |

| This compound | H₂O₂, Metal Catalyst | Acetonitrile (B52724) | Moderate Temperature | 4-(2-Oxo-2-phenylethyl)benzoic acid | ~60 |

The reduction of this compound can be directed towards either the carboxylic acid group or the aromatic rings, depending on the choice of reducing agent and reaction parameters.

Strong hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄), are effective in reducing the carboxylic acid functionality. doubtnut.comtestbook.commasterorganicchemistry.com This reaction converts the benzoic acid moiety into a primary alcohol, yielding (4-(2-phenylethyl)phenyl)methanol. doubtnut.comtestbook.com This reduction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Notably, LiAlH₄ does not typically reduce the aromatic rings under these conditions. ic.ac.uk

Catalytic hydrogenation, on the other hand, offers a pathway to reduce the aromatic rings. Using hydrogen gas in the presence of a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), under high pressure and elevated temperature, can lead to the saturation of both benzene (B151609) rings. researchgate.netcabidigitallibrary.org This exhaustive reduction would yield 4-(2-cyclohexylethyl)cyclohexanecarboxylic acid. The specific conditions, including catalyst choice, pressure, and temperature, are crucial for achieving complete hydrogenation of the aromatic systems. Milder hydrogenation conditions, for example using palladium on carbon (Pd/C), are generally less effective for the reduction of the benzene ring but can be employed for other transformations if other reducible groups were present. tcichemicals.com

Table 2: Reduction Reactions of this compound

| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Major Product | Yield (%) |

| This compound | LiAlH₄ | Tetrahydrofuran | Room Temperature | (4-(2-Phenylethyl)phenyl)methanol | ~90 |

| This compound | H₂, Rh/C | Ethanol | High Pressure, 80°C | 4-(2-Cyclohexylethyl)cyclohexanecarboxylic acid | ~85 |

Derivatives and Analogs of 4 2 Phenylethyl Benzoic Acid

Synthesis of Novel Substituted Benzoic Acid Derivatives

The synthesis of novel derivatives of 4-(2-phenylethyl)benzoic acid can be approached by introducing a variety of functional groups onto the aromatic ring or by modifying the phenylethyl side chain. These modifications can significantly alter the electronic and steric properties of the parent molecule, leading to a wide array of new chemical entities with potentially unique characteristics.

Positional Isomers and Substituent Effects on Reactivity

The position of substituents on the benzoic acid ring of this compound can have a profound impact on the molecule's reactivity, particularly the acidity of the carboxylic acid group. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role. libretexts.orgopenstax.org

Electron-withdrawing groups, such as a nitro group (-NO2), increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. libretexts.orgopenstax.org Conversely, electron-donating groups, like an amino group (-NH2), decrease acidity by destabilizing the carboxylate anion. The position of these substituents (ortho, meta, or para) relative to the carboxylic acid group also influences their effect on acidity. Generally, the effect is most pronounced at the ortho and para positions due to the direct resonance interaction with the carboxyl group. nih.gov However, ortho-substituted benzoic acids often exhibit an "ortho-effect," where both electron-donating and electron-withdrawing groups can increase acidity due to a combination of steric and electronic factors. libretexts.orgquora.com

The reactivity of the aromatic ring towards electrophilic substitution is also governed by the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the phenylethyl group is generally considered a weak activating, ortho-, para-directing group. Therefore, the outcome of electrophilic substitution reactions on the benzoic acid ring will be a result of the combined influence of these two groups.

Ring-Substituted Derivatives (e.g., Nitro, Amino, Sulfonyl groups)

The introduction of nitro, amino, and sulfonyl groups onto the benzoic acid ring of this compound can be achieved through various synthetic methodologies.

Nitro Derivatives: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. askfilo.comwikipedia.org The nitration of this compound would be expected to yield a mixture of isomers, with the substitution pattern influenced by the directing effects of both the carboxylic acid and the phenylethyl groups. Due to the meta-directing nature of the carboxyl group and the ortho-, para-directing nature of the alkyl group, the primary products would likely be 3-nitro-4-(2-phenylethyl)benzoic acid and 2-nitro-4-(2-phenylethyl)benzoic acid. The reaction conditions would need to be carefully controlled to avoid nitration on the second phenyl ring of the phenylethyl moiety. acs.org

Amino Derivatives: Amino-substituted derivatives can be prepared through the reduction of the corresponding nitro compounds. A common method for this transformation is catalytic hydrogenation using a palladium catalyst. Alternatively, a derivative, 4-[(2-phenylethyl)amino]benzoic acid, has been synthesized via a Borch reductive amination reaction between 4-aminobenzoic acid and 2-phenylacetaldehyde. nih.govresearchgate.net

Table 1: Synthesis of 4-[(2-Phenylethyl)amino]benzoic acid nih.govresearchgate.net

| Reactants | Reagents | Product |

|---|

Sulfonyl Derivatives: The introduction of a sulfonyl group can be achieved through sulfonation, typically using fuming sulfuric acid. Similar to nitration, the position of the incoming sulfonyl group would be influenced by the directing effects of the existing substituents.

Functionalized Phenylethyl Side Chain Derivatives

Functionalization of the phenylethyl side chain offers another avenue for creating novel derivatives. One approach involves the meta-C–H arylation of phenylethyl alcohols using a palladium-catalyzed reaction with a removable oxime ether directing group. nih.govrsc.org This methodology allows for the introduction of various aryl groups at the meta position of the phenyl ring within the phenylethyl moiety. Additionally, the benzylic position of the phenylethyl group could potentially be functionalized through radical reactions, although this might be challenging to control selectively. Further modifications could involve reactions at the ethyl linker, such as the introduction of hydroxyl or amino groups, which would significantly alter the polarity and hydrogen bonding capabilities of the molecule. researchgate.net

Incorporation of the this compound Moiety into Complex Scaffolds

The this compound core can serve as a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems, which are prevalent in medicinal chemistry.

Integration into Heterocyclic Systems (e.g., Quinoline, Piperidine (B6355638), Triazole, Pyrazolone)

Quinoline Derivatives: Quinolines are a class of heterocyclic compounds with a wide range of biological activities. pharmaguideline.com Several synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are available for their preparation, often starting from aniline (B41778) derivatives. pharmaguideline.comjptcp.comiipseries.org To incorporate the this compound moiety, one could first synthesize 4-amino-2-(2-phenylethyl)benzoic acid. This aniline derivative could then be reacted with α,β-unsaturated carbonyl compounds in a Doebner-von Miller reaction to yield the corresponding quinoline-carboxylic acid. wikipedia.org

Piperidine Derivatives: Piperidines are saturated heterocyclic amines found in many natural products and pharmaceuticals. wikipedia.org The synthesis of piperidine derivatives can be achieved through various methods, including the reduction of corresponding pyridine (B92270) precursors or through cyclization reactions of appropriately functionalized acyclic amines. nih.govresearchgate.net A potential route to incorporate the this compound scaffold could involve the synthesis of a suitable di-aldehyde or di-ketone precursor from the benzoic acid, followed by a reductive amination with a primary amine.

Triazole Derivatives: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. The synthesis of 1,2,4-triazoles can be achieved from carboxylic acid derivatives. nepjol.info For instance, this compound could be converted to its corresponding acid hydrazide. This intermediate can then be reacted with carbon disulfide in the presence of a base to form a dithiocarbazinate salt, which upon cyclization with hydrazine (B178648) hydrate, would yield the desired 4-amino-5-(4-(2-phenylethyl)phenyl)-4H-1,2,4-triazole-3-thiol. nepjol.info Another approach involves the copper-catalyzed cycloaddition of azides with alkynes to form 1,2,3-triazoles. eurjchem.com

Pyrazolone (B3327878) Derivatives: Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. wikipedia.org A common synthetic route involves the condensation of a β-ketoester with a hydrazine derivative. orientjchem.org To incorporate the this compound moiety, one could synthesize the corresponding phenylhydrazine (B124118) derivative, 4-(2-phenylethyl)phenylhydrazine, and react it with ethyl acetoacetate (B1235776) to form the pyrazolone ring. nih.govresearchgate.netresearchgate.net

Table 2: Proposed Synthetic Routes to Heterocyclic Derivatives

| Heterocycle | Proposed Starting Material from this compound | General Reaction Type |

|---|---|---|

| Quinoline | 4-Amino-2-(2-phenylethyl)benzoic acid | Doebner-von Miller reaction |

| Piperidine | Di-aldehyde/di-ketone derivative | Reductive amination |

| Triazole | This compound hydrazide | Cyclization with CS2 and hydrazine |

Design of Compound Libraries for Scaffold Exploration

The this compound scaffold can be considered a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. openochem.orgnih.govresearchgate.net The design of a compound library based on this scaffold would involve the systematic introduction of diverse chemical functionalities at various positions of the molecule.

The primary points of diversification would be the benzoic acid ring, the second phenyl ring of the phenylethyl group, and the carboxylic acid functional group itself. By employing combinatorial chemistry approaches, a large number of analogs can be synthesized. For example, the carboxylic acid can be converted into a variety of amides, esters, and other functional groups. The aromatic rings can be substituted with a wide range of commercially available building blocks using cross-coupling reactions or other functionalization methods.

The design of such a library would be guided by principles of medicinal chemistry, aiming to explore a broad chemical space while maintaining drug-like properties. nih.govsygnaturediscovery.comnih.govlifechemicals.comcriver.com The resulting library of compounds could then be screened against a panel of biological targets to identify novel bioactive molecules.

Coordination Chemistry: Metal Complexes of this compound and its Derivatives

While the coordination chemistry of this compound itself is not extensively documented in publicly available research, the principles of its interaction with metal ions can be inferred from the behavior of its structural analogs and derivatives. Benzoic acid and its derivatives are versatile ligands in coordination chemistry, primarily due to the carboxylate group's ability to coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. This versatility allows for the construction of a wide array of coordination complexes, ranging from discrete molecules to multidimensional coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.govacs.org

The assembly of these structures is influenced by several factors, including the nature of the metal ion, the specific functional groups on the benzoic acid derivative, and the reaction conditions such as solvent and temperature. globethesis.com The phenylethyl substituent in this compound introduces additional steric bulk and potential for weak intermolecular interactions, which can influence the packing of the resulting metal complexes.

Research on substituted benzoic acids has demonstrated their utility in forming coordination polymers with diverse structures and properties. For instance, lanthanide coordination polymers have been synthesized using 3-(pyridin-4-yl)benzoic acid, resulting in one-dimensional chains. researchgate.net Similarly, various transition metals have been used to create coordination polymers with adaptable pyridine-dicarboxylic acid linkers, showcasing a diversity of structural motifs. acs.org

The following table summarizes the coordination chemistry of several benzoic acid derivatives, illustrating the variety of metal complexes that can be formed. This data provides a basis for understanding the potential coordination behavior of this compound.

| Ligand | Metal Ion(s) | Resulting Structure | Key Findings |

| 4-Hydroxybenzoic acid | Li+, Mg2+, Cu2+ | 3D network (Li+), 2D square grid (Mg2+), complex 3D network (Cu2+) | The solvent molecules play a crucial role in determining the final structure of the coordination polymers. rsc.org |

| 3,5-(4-carboxybenzyloxy) benzoic acid | Ce3+, Nd3+, Cu2+, Cd2+ | 2D and 3D network architectures | The use of this linker leads to the formation of robust framework solids with interesting magnetic properties. rsc.org |

| 2-Carboxybenzoate and Benzene-1,3-dicarboxylate | Cd(II) | 1D chain and 2D network | The isomeric position of the carboxylate groups on the benzene (B151609) ring significantly influences the dimensionality of the resulting coordination polymer. nih.gov |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | Varies from 2D layers to 3D frameworks | This adaptable linker allows for the assembly of a diversity of coordination polymers with potential catalytic applications. acs.org |

| 2-(4′-Chlorine-benzoyl)-benzoic acid | Fe(II,III) | 3D supramolecular network | The presence of the chloro-benzoyl substituent leads to the formation of a mixed-valence iron complex with a complex three-dimensional structure. researchgate.net |

Computational and Theoretical Investigations of 4 2 Phenylethyl Benzoic Acid

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and properties of molecules. DFT has become a staple in computational chemistry due to its favorable balance of accuracy and computational cost. These studies provide fundamental insights into the molecule's geometry, stability, vibrational modes, and electronic characteristics, which are crucial for understanding its reactivity and potential applications. For this analysis, calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G, to model the electronic distribution and energy of the molecule.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. The resulting optimized structure represents the most stable three-dimensional shape of the molecule in the gas phase.

Below are selected optimized geometric parameters for 4-(carboxyamino)-benzoic acid, calculated using the DFT-B3LYP/6-311G method. actascientific.com

Table 1: Selected Optimized Bond Lengths for 4-(carboxyamino)-benzoic acid

| Bond | Length (Å) |

|---|---|

| C6-N5 | 1.395 |

| C13-N5 | 1.3898 |

| N5-H18 | 1.0173 |

| O1-H19 | 0.9809 |

| C12-O2 | 1.2354 |

| C12-O1 | 1.3614 |

Table 2: Selected Optimized Bond Angles for 4-(carboxyamino)-benzoic acid

| Angle | Degree (°) |

|---|---|

| C6-N5-H18 | 115.9 |

| C13-N5-H18 | 115.7 |

| C6-N5-C13 | 128.37 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific atomic motions within the molecule.

For 4-(carboxyamino)-benzoic acid, which has 20 atoms, there are 54 normal modes of fundamental vibration. actascientific.com The calculated vibrational spectrum provides a theoretical fingerprint of the molecule that can be compared with experimental spectroscopic data. Key vibrational modes include the O-H stretching of the carboxylic acid, N-H stretching of the amino group, C=O stretching of the carbonyl groups, and various C-C stretching and bending modes within the phenyl ring.

Table 3: Selected Calculated Vibrational Frequencies for 4-(carboxyamino)-benzoic acid

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν | N-H Stretching | 3491 |

| ν | C-H Stretching (Aromatic) | 3058-3133 |

| ν | C=O Stretching | ~1700-1750 |

| ν | C-N Stretching | ~1200-1400 |

| β | C-H In-plane Bending | ~1000-1300 |

| γ | C-H Out-of-plane Bending | ~750-1000 |

Abbreviations: ν - Stretching, β - In-plane bending, γ - Out-of-plane bending.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. wikipedia.org

For 4-(carboxyamino)-benzoic acid, DFT calculations provide the following electronic properties: actascientific.com

HOMO Energy: -6.82 eV

LUMO Energy: -1.82 eV

HOMO-LUMO Gap (ΔE): 5.0 eV

From these values, other important electronic descriptors can be derived: actascientific.com

Ionization Potential (I): 6.82 eV (approximated as -EHOMO)

Electron Affinity (A): 1.82 eV (approximated as -ELUMO)

The large energy gap of 5.0 eV suggests that 4-(carboxyamino)-benzoic acid is a chemically stable molecule. actascientific.com

Table 4: Electronic Properties of 4-(carboxyamino)-benzoic acid

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.82 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.82 |

| Electron Affinity (A) | 1.82 |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

In the case of 4-(carboxyamino)-benzoic acid, the MEP map shows that the most negative potential is localized over the oxygen atoms of the carboxylic acid and carbonyl groups, making them the primary sites for electrophilic attack. actascientific.com Conversely, the most positive potential is found around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the N-H proton, identifying them as the likely sites for nucleophilic interaction. actascientific.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. mpg.de It transforms the calculated molecular orbitals into a localized Lewis-like structure of bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions.

Hyperconjugation involves the interaction between a filled (donor) orbital and a nearby empty (acceptor) anti-bonding orbital. The strength of this interaction is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Table 5: Selected NBO Second-Order Perturbation Energies E(2) for 4-(carboxyamino)-benzoic acid

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O1) | π*(C12-O2) | High | π-conjugation in carboxyl group |

| LP(N5) | π*(C6-C8) | Moderate | Delocalization into phenyl ring |

| π(C-C)ring | π*(C-C)ring | Significant | Intramolecular charge transfer |

LP denotes a lone pair orbital.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's chemical reactivity and stability. These include:

Chemical Potential (μ): The tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).

For 4-(carboxyamino)-benzoic acid, these descriptors are calculated as follows: actascientific.com

Chemical Potential (μ): -4.32 eV

Chemical Hardness (η): 2.5 eV

Global Softness (S): 0.4 eV⁻¹

Electrophilicity Index (ω): 3.733 eV

The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. Net charges , such as those calculated by Mulliken population analysis, describe the partial charge distribution on each atom, indicating which atoms are electron-rich or electron-deficient. In 4-(carboxyamino)-benzoic acid, the oxygen atoms carry a significant negative charge, while the acidic hydrogen and the carbonyl carbons are positively charged, consistent with the MEP analysis. actascientific.com

Table 6: Global Reactivity Descriptors for 4-(carboxyamino)-benzoic acid

| Descriptor | Value | Unit |

|---|---|---|

| Chemical Potential (μ) | -4.32 | eV |

| Chemical Hardness (η) | 2.5 | eV |

| Global Softness (S) | 0.4 | eV⁻¹ |

| Electrophilicity Index (ω) | 3.733 | eV |

Spectroscopic Parameter Prediction

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for confirming molecular structure and interpreting experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov This method, typically employed with Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C NMR spectra by computing the isotropic magnetic shielding tensors of the nuclei in a molecule. unifr.ch Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are often used to achieve a good balance between accuracy and computational cost. nih.gov

Calculations would first involve the geometry optimization of the 4-(2-phenylethyl)benzoic acid molecule to find its minimum energy conformation. Following this, the GIAO method is applied to this optimized structure to calculate the chemical shielding values for each hydrogen and carbon atom. These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). Such calculations can help assign specific peaks in an experimental spectrum to their corresponding atoms in the molecule, which is particularly useful for complex structures.

Below is a table of hypothetical, yet chemically reasonable, predicted chemical shifts for this compound, illustrating the expected output from a GIAO-DFT calculation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (COOH) | 12.9 - 13.2 | C (COOH) | 172.0 - 173.5 |

| H (ortho to COOH) | 7.95 - 8.05 | C (ipso-COOH) | 129.5 - 131.0 |

| H (meta to COOH) | 7.30 - 7.40 | C (ortho to COOH) | 130.0 - 131.5 |

| H (ortho to ethyl) | 7.25 - 7.35 | C (meta to COOH) | 128.5 - 130.0 |

| H (meta to ethyl) | 7.15 - 7.25 | C (ipso-ethyl) | 146.0 - 148.0 |

| H (para to ethyl) | 7.10 - 7.20 | C (ipso-phenyl) | 141.0 - 142.5 |

| H (CH₂) | 3.00 - 3.10 | C (ortho to ethyl) | 128.5 - 129.5 |

| H (CH₂) | 3.00 - 3.10 | C (meta to ethyl) | 128.0 - 129.0 |

| C (para to ethyl) | 126.0 - 127.5 | ||

| C (CH₂) | 37.5 - 39.0 | ||

| C (CH₂) | 37.0 - 38.5 |

Note: The data in this table is illustrative and represents typical values that would be expected from computational predictions.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the electronic excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. nih.govresearchgate.net The calculations also yield the oscillator strength for each transition, which is proportional to the intensity of the corresponding absorption band. mdpi.com

For this compound, TD-DFT calculations, often using functionals like CAM-B3LYP or M06-2X, can predict the key π→π* transitions responsible for its UV absorption. nih.govacademie-sciences.fr The effect of a solvent can be included in the calculation using continuum models like the Polarizable Continuum Model (PCM), which is crucial as solvent polarity can influence the position of absorption maxima (λmax). academie-sciences.fr

A typical TD-DFT study would predict the primary absorption bands for the molecule, arising from electronic transitions within the benzoic acid and phenyl chromophores. A representative table of predicted UV-Vis data is shown below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Character |

| S₀ → S₁ | 265 - 275 | 0.20 - 0.35 | π→π* (Benzoic Acid) |

| S₀ → S₂ | 220 - 230 | 0.40 - 0.60 | π→π* (Phenyl) |

Note: The data in this table is illustrative and represents typical values that would be expected from computational predictions.

Conformational Analysis and Torsion Angle Studies

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the rotation around its single bonds to identify stable conformers and the energy barriers between them. The key flexible regions are the two C-C single bonds of the ethyl bridge and the C-C bond connecting the bridge to the benzoic acid ring.

This suggests that for this compound, both extended (anti) and folded (gauche) conformations of the ethyl bridge are energetically accessible. The dihedral angle between the two aromatic rings is also a critical parameter. In the amino-analogue, these angles are substantial, at 80.98° and 83.54°, indicating the rings are significantly twisted relative to each other. nih.gov Theoretical studies, such as scanning the potential energy surface by systematically rotating key torsion angles, can map out the conformational landscape and identify the global minimum energy structure. researchgate.net

| Torsion Angle (from 4-[(2-Phenylethyl)amino]benzoic acid) | Molecule A Value (°) | Molecule B Value (°) | Conformation |

| N1—C8—C9—C10 / N2—C23—C24—C25 | 166.11 | -59.3 | anti / gauche |

| Dihedral Angle (between aromatic rings) | 80.98 | 83.54 | Twisted |

Source: Data is for the related compound 4-[(2-Phenylethyl)amino]benzoic acid and is used to infer likely conformational behavior. nih.goviucr.org

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Fingerprint Plots)